molecular formula C7H6ClN3O B13962500 5-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one

5-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B13962500
M. Wt: 183.59 g/mol
InChI Key: ZBPDNAWSFZIAOV-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 5-amino-4-chloro-1,3-dihydro- is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of an amino group at the 5th position and a chlorine atom at the 4th position on the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 5-amino-4-chloro-1,3-dihydro- typically involves the reaction of o-phenylenediamine with urea under solid-phase conditions at temperatures ranging from 150 to 250°C. This reaction leads to the formation of benzimidazolone, which is then nitrated and reduced to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the reaction of o-phenylenediamine with urea, followed by nitration and reduction. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one, 5-amino-4-chloro-1,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The amino and chloro groups on the benzimidazole ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles, amines, and oxides, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one, 5-amino-4-chloro-1,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Benzimidazol-2-one, 5-amino-4-chloro-1,3-dihydro- is unique due to the presence of both an amino group and a chlorine atom on the benzimidazole ring. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

5-amino-4-chloro-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H6ClN3O/c8-5-3(9)1-2-4-6(5)11-7(12)10-4/h1-2H,9H2,(H2,10,11,12)

InChI Key

ZBPDNAWSFZIAOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1N)Cl)NC(=O)N2

Origin of Product

United States

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